Due to its cyclic carbonate structure and unique reactivity, (S)-4-Methyl-1,3-dioxolan-2-one is being investigated as a solvent and reactant in organic synthesis. Studies suggest its potential as a replacement for traditional, often hazardous, solvents in reactions like alkylations and acylations [PubChem. (S)-4-Methyl-1,3-dioxolan-2-one. National Institutes of Health. ]. Additionally, its ability to complex with metal ions makes it a candidate for development as a chiral ligand in asymmetric catalysis [1,3-Dioxolan-2-one, 4-methyl-, (4S)-. National Institute of Standards and Technology. ].
(S)-4-Methyl-1,3-dioxolan-2-one's high dielectric constant and compatibility with lithium-ion battery components make it a promising candidate for electrolyte development. Research suggests its potential to improve battery performance and safety by promoting lithium ion transport and suppressing dendrite formation [PubChem. (S)-4-Methyl-1,3-dioxolan-2-one. National Institutes of Health. ].
The biological properties of (S)-4-Methyl-1,3-dioxolan-2-one are still under exploration. However, some studies have investigated its potential as a drug delivery carrier due to its biodegradability and ability to encapsulate therapeutic agents [4-Methyl-1,3-dioxolan-2-one - Publisso. ].
(S)-4-Methyl-1,3-dioxolan-2-one is a five-membered heterocyclic compound characterized by its unique structure, which includes two oxygen atoms and four carbon atoms. It is a chiral compound, meaning it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of various studies due to its potential biological activities and applications. The compound is commonly recognized for its role as a solvent and in various organic reactions.
(S)-4-Methyl-1,3-dioxolan-2-one can be synthesized through several methods:
The applications of (S)-4-Methyl-1,3-dioxolan-2-one span various fields:
Interaction studies involving (S)-4-Methyl-1,3-dioxolan-2-one have focused on its compatibility with various biological systems and materials:
(S)-4-Methyl-1,3-dioxolan-2-one shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1,3-Dioxolane | Five-membered ring with two oxygen atoms | Commonly used as a solvent; less polar than (S)-4-Methyl-1,3-dioxolan-2-one |
| Propylene Carbonate | Cyclic carbonate ester derived from propylene oxide | High dielectric constant; used mainly as an electrolyte |
| 2-Methyltetrahydrofuran | Saturated cyclic ether | Used as a solvent; less reactive than (S)-4-Methyl-1,3-dioxolan-2-one |
| 2-Methyl-1,3-dioxolane | Similar dioxolane structure | Exhibits different solubility properties |
The uniqueness of (S)-4-Methyl-1,3-dioxolan-2-one lies in its specific chiral configuration and its dual functionality as both a solvent and an intermediate in organic synthesis. Its distinctive properties make it particularly valuable in both industrial applications and research contexts.
The synthesis of (S)-4-methyl-1,3-dioxolan-2-one primarily involves the asymmetric cycloaddition of CO₂ with propylene oxide or related epoxides. This reaction is catalyzed by metal complexes or organocatalysts to achieve enantioselectivity.
Metal-based catalysts dominate industrial and academic efforts due to their high efficiency and stereoselectivity. Key systems include:
Mechanistic Insights:
Halogen-free organocatalysts, such as 3,4-diaminopyridines, offer sustainable alternatives to metal systems:
| Catalyst | Conditions | Yield | ee | Reference |
|---|---|---|---|---|
| 3,4-Diaminopyridine | 1 atm CO₂, 25°C, 6 h | 85% | 68% | |
| Polystyrene-supported | 1 atm CO₂, 25°C, 10 cycles | 80% | 65% |
Advantages:
Kinetic resolution processes selectively convert racemic epoxides into enantiopure cyclic carbonates.
Chiral Co(III) salen + quaternary ammonium salts:
Immobilized cobalt salen catalysts:
Example Reaction:
$$
\text{Racemic propylene oxide} + \text{CO}_2 \xrightarrow{\text{Co(III) salen/PPN-DNP}} (S)\text{-4-Methyl-1,3-dioxolan-2-one} \quad (\text{ee} = 97\%)
$$
Chiral auxiliaries or starting materials enable stereoselective synthesis without catalysts.
A three-step pathway achieves 60% overall yield and ≥98% ee:
Key Step:
The borohydride reduction preserves stereochemistry, while the intramolecular carbonate formation ensures cyclization efficiency.
The stereocontrolled formation of (S)-4-Methyl-1,3-dioxolan-2-one involves distinct reaction pathways that significantly influence the stereochemical outcome of the synthesis [9]. These pathways can be broadly categorized into inner-sphere and outer-sphere mechanisms, each with unique characteristics that determine the efficiency and selectivity of the catalytic process [10].
In inner-sphere reaction pathways, a direct coordination bond forms between the catalyst and the substrate, creating a well-defined transition state that facilitates stereocontrol [38]. This mechanism typically involves the formation of a bridge between the catalyst and the substrate, allowing for precise control over the stereochemical outcome [9]. For (S)-4-Methyl-1,3-dioxolan-2-one synthesis, the inner-sphere pathway often involves a metal catalyst that coordinates simultaneously with both carbon dioxide and the epoxide precursor [38].
The inner-sphere mechanism for cyclic carbonate formation proceeds through three distinct steps: first, the formation of a coordination complex between the catalyst and the substrate; second, the actual electron transfer or bond formation; and third, the separation of the product from the catalyst [10]. This stepwise process allows for greater control over the stereochemical outcome of the reaction [13].
| Reaction Pathway | Coordination Mode | Stereochemical Control | Typical Catalysts |
|---|---|---|---|
| Inner-Sphere | Direct metal-substrate coordination | High | Metal complexes (Al, Zn, Fe) |
| Outer-Sphere | No direct metal-substrate bond | Moderate | Organocatalysts, quaternary ammonium salts |
In contrast, outer-sphere reaction pathways do not involve direct coordination between the catalyst and the substrate [9]. Instead, the catalyst influences the reaction through secondary interactions such as hydrogen bonding, electrostatic interactions, or steric effects [13]. For the synthesis of (S)-4-Methyl-1,3-dioxolan-2-one, outer-sphere mechanisms often involve nucleophilic attack on the epoxide by a catalyst-activated nucleophile, followed by carbon dioxide insertion [35].
Computational studies have revealed that the choice between inner-sphere and outer-sphere pathways significantly impacts the energy barriers of the reaction [36]. For example, density functional theory (DFT) calculations have shown that inner-sphere mechanisms typically have lower activation energies for the formation of cyclic carbonates from epoxides and carbon dioxide [36] [38].
Recent mechanistic investigations have demonstrated that the stereoselective formation of (S)-4-Methyl-1,3-dioxolan-2-one often involves a hybrid approach, where both inner-sphere and outer-sphere interactions work cooperatively [32]. For instance, a metal catalyst might coordinate with the epoxide (inner-sphere), while a co-catalyst activates carbon dioxide through hydrogen bonding or other non-covalent interactions (outer-sphere) [35] [32].
Hydrogen bonding plays a crucial role in the transition state stabilization during the stereocontrolled formation of (S)-4-Methyl-1,3-dioxolan-2-one [11]. These non-covalent interactions significantly lower the activation energy of the reaction and enhance the stereoselectivity by creating well-defined transition state geometries [14].
The formation of (S)-4-Methyl-1,3-dioxolan-2-one involves several key transition states where hydrogen bonding can exert a profound influence [11]. During the nucleophilic attack on the epoxide precursor, hydrogen bond donors in the catalyst can stabilize the developing negative charge on the oxygen atom, facilitating ring opening with high stereoselectivity [14] [32].
Research has demonstrated that even a single, strategically positioned hydrogen bond can provide substantial transition state stabilization that exceeds the intrinsic interaction energy of the hydrogen bond itself [11]. This amplification effect arises from the reduction in repulsive interactions and the optimal positioning of reactive groups in the transition state [11] [14].
The hydrogen bonding interactions in the transition state can be categorized based on their function:
| Hydrogen Bond Type | Function in Transition State | Effect on Stereoselectivity |
|---|---|---|
| Substrate-Catalyst | Positions substrate in chiral environment | Determines facial selectivity |
| Catalyst-Nucleophile | Activates nucleophile for attack | Enhances reaction rate |
| Intramolecular | Rigidifies transition state geometry | Increases stereoselectivity |
Experimental studies have confirmed that catalysts containing multiple hydrogen bond donors exhibit enhanced stereoselectivity in the formation of (S)-4-Methyl-1,3-dioxolan-2-one [14]. For example, bifunctional catalysts that can simultaneously activate both the epoxide and carbon dioxide through hydrogen bonding show superior performance in terms of both reaction rate and enantioselectivity [37] [32].
The role of hydrogen bonding extends beyond the initial nucleophilic attack to the subsequent carbon dioxide insertion and ring closure steps [32]. During carbon dioxide activation, hydrogen bond donors can interact with the oxygen atoms of carbon dioxide, increasing its electrophilicity and facilitating its incorporation into the growing carbonate structure [35] [37].
Computational studies have provided valuable insights into the precise geometry of hydrogen bonding interactions in the transition state [36]. Density functional theory calculations have revealed that the optimal hydrogen bond angle and distance are critical for maximizing transition state stabilization [36]. These studies have guided the design of more effective catalysts for the stereoselective synthesis of (S)-4-Methyl-1,3-dioxolan-2-one [32] [36].
Recent advances in transition state analysis have demonstrated that cooperative hydrogen bonding networks, involving multiple hydrogen bond donors and acceptors, can create highly organized transition states that lead to exceptional levels of stereoselectivity [14] [37]. This understanding has led to the development of new catalyst architectures specifically designed to exploit hydrogen bonding for transition state stabilization [11] [14].
The design of catalysts for the stereoselective synthesis of (S)-4-Methyl-1,3-dioxolan-2-one must carefully balance both electronic and steric effects to achieve high enantioselectivity [12]. These effects work in concert to create a chiral environment that favors the formation of one enantiomer over the other [22].
Electronic effects in catalyst design refer to the influence of electron-donating or electron-withdrawing groups on the reactivity and selectivity of the catalytic system [22]. For the synthesis of (S)-4-Methyl-1,3-dioxolan-2-one, electronic effects can significantly impact the nucleophilicity of the catalyst, the activation of carbon dioxide, and the stabilization of transition states [23] [26].
Research has demonstrated a clear correlation between the electronic properties of catalysts and the enantioselectivity of cyclic carbonate formation [22]. Studies using Hammett analysis have shown that systematically tuning the electronic properties of catalyst substituents can lead to predictable changes in enantioselectivity [26]. This relationship provides a powerful tool for rational catalyst design [23] [26].
| Electronic Effect | Impact on Catalyst Performance | Example Substituents |
|---|---|---|
| Electron-donating | Increases nucleophilicity, enhances CO₂ activation | Alkyl, alkoxy, amino groups |
| Electron-withdrawing | Increases Lewis acidity, enhances epoxide activation | Halogens, nitro, cyano groups |
| π-conjugation | Stabilizes transition states through delocalization | Aromatic rings, conjugated systems |
Steric effects play an equally important role in determining the enantioselectivity of (S)-4-Methyl-1,3-dioxolan-2-one formation [22]. The spatial arrangement of bulky groups in the catalyst creates a chiral pocket that can differentiate between the prochiral faces of the substrate, leading to preferential formation of one enantiomer [24] [12].
The design of effective catalysts often involves creating a balance between accessibility and selectivity [12]. While bulky groups can enhance stereodifferentiation, excessive steric hindrance may impede substrate binding and reduce catalytic activity [22] [24]. Successful catalyst designs typically feature strategically positioned steric elements that create a well-defined chiral environment without blocking the reactive center [12] [23].
Computational studies have provided valuable insights into the interplay between electronic and steric effects in catalyst design [22]. Molecular modeling has revealed that the optimal catalyst architecture often involves complementary electronic and steric elements that work synergistically to enhance enantioselectivity [23] [26].
For metal-based catalysts used in (S)-4-Methyl-1,3-dioxolan-2-one synthesis, the choice of ligands significantly influences both electronic and steric properties [16]. Chiral ligands containing dioxolane rings have proven particularly effective, as they combine favorable electronic properties with well-defined stereochemical information [16] [17].
Recent advances in catalyst design have focused on bifunctional catalysts that can simultaneously activate both the epoxide and carbon dioxide through complementary electronic and steric interactions [21] [42]. These catalysts often feature both Lewis acidic and Lewis basic sites, positioned in a chiral environment that promotes high levels of enantioselectivity [21] [42].
The development of organocatalysts for (S)-4-Methyl-1,3-dioxolan-2-one synthesis has expanded the range of available electronic and steric effects [21]. Phosphoric acid catalysts, thioureas, and squaramides offer unique combinations of hydrogen bonding capabilities and steric environments that can be finely tuned to optimize enantioselectivity [8] [15].
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